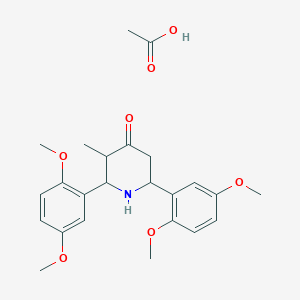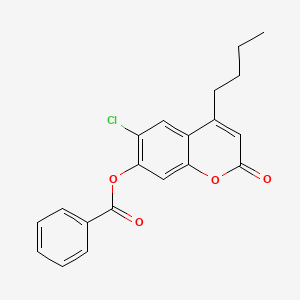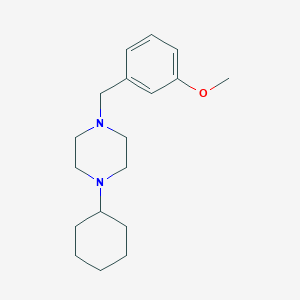
2,6-bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years as a recreational drug, but it also has potential scientific research applications.
作用机制
2,6-bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate acts as an agonist at mu-opioid receptors, which are located in the brain and spinal cord. Activation of these receptors leads to a decrease in the perception of pain, as well as feelings of euphoria and sedation. 2,6-bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate has been shown to have a similar mechanism of action to other opioids, such as morphine and fentanyl.
Biochemical and Physiological Effects:
2,6-bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate has been shown to have similar biochemical and physiological effects to other opioids. It has been shown to decrease pain perception and induce feelings of euphoria and sedation. However, it has also been shown to have a high potential for abuse and dependence, as well as a high risk of overdose and respiratory depression.
实验室实验的优点和局限性
2,6-bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate has advantages and limitations for lab experiments. One advantage is its high affinity for mu-opioid receptors, which makes it useful for studying opioid receptor function. However, its potential for abuse and dependence, as well as its high risk of overdose and respiratory depression, make it a challenging compound to work with in a lab setting.
未来方向
There are several future directions for research on 2,6-bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate. One direction is to further study its mechanism of action and its effects on opioid receptors. Another direction is to investigate its potential as a therapeutic agent for pain management. Additionally, research could be conducted on the development of safer and more effective opioid receptor agonists. Finally, research could be conducted on the potential for 2,6-bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate to be used as a tool compound for studying the structure-activity relationships of opioid receptor ligands.
合成方法
2,6-bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate can be synthesized through a multistep process that involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This intermediate is then reacted with acetic anhydride and pyridine to form the final product, 2,6-bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate. The synthesis method has been described in detail in the literature and is well-established.
科学研究应用
2,6-bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate has potential scientific research applications due to its opioid receptor agonist activity. It has been shown to bind to mu-opioid receptors with high affinity, which could be useful in studying opioid receptor function. Additionally, 2,6-bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate has been used as a tool compound to study the structure-activity relationships of opioid receptor ligands.
属性
IUPAC Name |
acetic acid;2,6-bis(2,5-dimethoxyphenyl)-3-methylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5.C2H4O2/c1-13-19(24)12-18(16-10-14(25-2)6-8-20(16)27-4)23-22(13)17-11-15(26-3)7-9-21(17)28-5;1-2(3)4/h6-11,13,18,22-23H,12H2,1-5H3;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZKKAAAPWNBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(CC1=O)C2=C(C=CC(=C2)OC)OC)C3=C(C=CC(=C3)OC)OC.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5110761.png)
![4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5110762.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)pentanamide](/img/structure/B5110775.png)
![6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5110783.png)

![benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5110798.png)
![4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5110810.png)

![6-amino-4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5110824.png)
![1-[2-(4-biphenylyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B5110839.png)
![1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)acetone hydrochloride](/img/structure/B5110856.png)
![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5110863.png)